molecular formula C22H24N2O3S B2876239 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 867040-17-3

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2876239
CAS No.: 867040-17-3
M. Wt: 396.51
InChI Key: OUXYDUUTJNYIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a privileged scaffold in pharmacology, known for its broad spectrum of bioactivity . This compound features a 3,4-dimethylbenzenesulfonyl group, a methoxy substituent at the 6-position, and a pyrrolidine moiety at the 4-position of the quinoline ring system. These functional groups are strategically placed to influence the molecule's electronic properties, lipophilicity, and its interaction with biological targets. Quinoline-based compounds are extensively investigated for their therapeutic potential. Research indicates that functionalized quinolines exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antitubercular, and antimalarial properties . The presence of the benzenesulfonyl group is a common feature in many bioactive molecules and can contribute to enhanced binding affinity for enzyme active sites. Similarly, the pyrrolidine ring is a frequently employed nitrogen-containing heterocycle in drug design that can improve a compound's pharmacokinetic profile. The specific biological activity of this compound is likely modulated by the synergistic effect of its multi-substituted quinoline structure, making it a valuable chemical tool for probing biological pathways and developing novel therapeutic agents. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-15-6-8-18(12-16(15)2)28(25,26)21-14-23-20-9-7-17(27-3)13-19(20)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXYDUUTJNYIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a novel quinoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The structure of the compound features a quinoline core substituted with a pyrrolidine moiety and a sulfonyl group. The presence of methoxy and dimethylbenzene groups enhances its lipophilicity and biological activity.

Research indicates that this compound exhibits multiple mechanisms of action, which may include:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other quinoline derivatives that target cholinesterases and monoamine oxidases .
  • Modulation of Receptor Activity : The compound may interact with various receptors, including muscarinic acetylcholine receptors (mAChRs), which play crucial roles in cognitive functions and neuroprotection .

Antioxidant Properties

Studies have demonstrated that this compound possesses significant antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models.

Neuroprotective Effects

In preclinical models, the compound has shown promising neuroprotective effects. It appears to mitigate neuronal damage induced by oxidative stress and excitotoxicity, potentially making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The sulfonyl group is hypothesized to play a role in enhancing cytotoxicity against certain tumor types.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated inhibition of cholinesterase activity, suggesting potential for cognitive enhancement in neurodegenerative diseases.
Study 2 Showed significant antioxidant activity, reducing markers of oxidative stress in neuronal cultures.
Study 3 Reported on the synthesis and characterization of various quinoline derivatives, highlighting their biological potential.

Comparison with Similar Compounds

Comparison with Structural Analogues

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structure: Substituted with a 4-chlorophenyl group at position 2, a 4-methoxyphenyl group at position 3, and an amino group at position 3.
  • Synthesis: Prepared via PdCl₂(PPh₃)₂/PCy3-catalyzed cross-coupling of 1-aminocyclohexanone with 4-methoxyphenylboronic acid in DMF, yielding a solid with a melting point of 223–225°C .
  • Key Differences :
    • The absence of a sulfonyl group reduces polarity compared to the target compound.
    • The 4-chlorophenyl group may enhance lipophilicity and alter binding affinities in biological systems.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
  • Structure : Features a 4-chlorophenyl group at position 2, a 3,4-dimethoxyphenyl group at position 4, and a methyl group at position 3.
  • Synthesis : Synthesized via a one-pot, three-component oxidative dehydrogenation aromatization process .
  • The methyl group at position 3 may sterically hinder interactions with target enzymes or receptors.
(R)-7-(2-[¹⁸F]Fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline ([¹⁸F]IV)
  • Structure: A quinazoline derivative with a fluorine-18 radiolabel, a methoxy group at position 6, and a pyrrolidinyl-quinoxaline substituent at position 4.
  • Synthesis : Radiolabeling involves [¹⁸F]fluoride activation with Kryptofix® and acetonitrile .
  • Key Differences: The quinazoline core differs electronically from quinoline, altering bioavailability and target selectivity. The fluorine-18 label enables imaging applications, unlike the non-radioactive target compound.

Physicochemical and Pharmacological Comparisons

Compound Core Structure Key Substituents Synthetic Method Notable Properties
Target Compound Quinoline 3-(3,4-Dimethylbenzenesulfonyl), 6-methoxy, 4-(pyrrolidin-1-yl) Multi-step cross-coupling (hypothesized) High polarity (sulfonyl group); potential kinase inhibition
4k Quinoline 2-(4-Chlorophenyl), 3-(4-methoxyphenyl), 4-amino Pd-catalyzed cross-coupling Melting point 223–225°C; moderate lipophilicity
2-(4-Chlorophenyl)-... Quinoline 2-(4-Chlorophenyl), 4-(3,4-dimethoxyphenyl), 3-methyl One-pot oxidative dehydrogenation Enhanced π-π stacking; steric hindrance at position 3
[¹⁸F]IV Quinazoline 7-(2-[¹⁸F]Fluoroethoxy), 6-methoxy, 4-(pyrrolidinyl-quinoxaline) Radiosynthesis with Kryptofix® Radiolabeled for PET imaging; distinct pharmacokinetics

Functional Implications

  • In contrast, methoxy and amino groups in analogues like 4k favor hydrogen bonding .
  • Biological Activity : While explicit data for the target compound is unavailable, structural analogues such as 4k and the 2-(4-chlorophenyl) derivative have shown activity in preliminary bioassays, suggesting the importance of substituent positioning .
  • Synthetic Accessibility: The one-pot synthesis of the 2-(4-chlorophenyl) analogue offers advantages in efficiency over multi-step cross-coupling routes required for sulfonyl-containing quinolines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.